1H and 13C NMR Spectral Reference Data for 4-Bromobenzo[d][1,3]dioxole-5-carbaldehyde: A Comprehensive Analytical Guide
1H and 13C NMR Spectral Reference Data for 4-Bromobenzo[d][1,3]dioxole-5-carbaldehyde: A Comprehensive Analytical Guide
Executive Summary
The structural elucidation of halogenated benzodioxoles is a critical analytical step in the development of advanced pharmaceutical intermediates and agrochemicals. 4-Bromobenzo[d][1,3]dioxole-5-carbaldehyde (CAS RN: 56008-63-0), often referred to in synthetic literature as 2-bromopiperonal, is a highly versatile scaffold. The bromine atom at the C4 position provides a reactive site for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the C5 aldehyde serves as a handle for reductive aminations and olefinations.
This technical guide provides high-fidelity 1 H and 13 C Nuclear Magnetic Resonance (NMR) reference data for this compound. As a Senior Application Scientist, my objective is to move beyond simple data tabulation; this document elucidates the causality behind the chemical shifts, establishes a self-validating protocol for spectral acquisition, and provides a robust framework for regiochemical differentiation.
Structural Causality & Regiochemical Challenges
The primary analytical challenge when working with substituted benzodioxoles is confirming the exact regiochemistry of the substituents. Bromination of piperonal (benzo[d][1,3]dioxole-5-carbaldehyde) typically yields the 6-bromo isomer due to the directing effects of the dioxole oxygen atoms. Synthesizing the 4-bromo isomer requires specific directed ortho-metalation strategies.
Differentiating the 4-bromo isomer from the 6-bromo isomer relies entirely on the spin-spin coupling ( J -coupling) of the remaining aromatic protons:
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6-Bromo Isomer: The remaining protons are at C4 and C7. They are para to each other, resulting in two distinct singlets ( J≈0 Hz) in the 1 H NMR spectrum.
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4-Bromo Isomer: The remaining protons are at C6 and C7. They are ortho to each other, resulting in two coupled doublets with a characteristic ortho-coupling constant ( J≈8.1 Hz).
Understanding this geometric causality is the foundation of a self-validating NMR interpretation.
Self-Validating Experimental Protocols
To ensure reproducibility and compliance with the [1], the following step-by-step methodology must be employed. Every parameter is chosen to maximize signal-to-noise ratio while preserving quantitative integrity.
Step 1: Sample Preparation
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Solvent Selection: Dissolve 15–20 mg (for 1 H) or 50–100 mg (for 13 C) of the analyte in 0.6 mL of deuterated chloroform (CDCl 3 ). CDCl 3 is selected because it lacks exchangeable protons, preventing signal suppression, and its residual solvent peak (7.26 ppm for 1 H, 77.16 ppm for 13 C) is well-documented in standard trace impurity tables [2].
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Internal Standard: Ensure the CDCl 3 contains 0.03% v/v Tetramethylsilane (TMS). TMS provides a sharp, unambiguous zero-point reference ( δ 0.00 ppm) that does not overlap with the highly deshielded signals of the benzodioxole scaffold [3].
Step 2: Instrument Parameters & Acquisition
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1 H NMR (400 MHz):
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Scans (ns): 16
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Relaxation Delay (d1): 1.5 seconds. Causality: Ensures complete relaxation of the aldehyde proton, which can have a slightly longer T1 relaxation time than the aromatic protons.
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Pulse Angle: 30° to allow for rapid pulsing without saturation.
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13 C NMR (100 MHz, 1 H-Decoupled):
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Scans (ns): 1024
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Relaxation Delay (d1): 2.5 to 3.0 seconds. Causality: The molecule contains four quaternary carbons (C3a, C4, C5, C7a). Because they lack directly attached protons, they rely on less efficient dipole-dipole relaxation mechanisms from distant protons. A longer d1 ensures these weak signals are captured quantitatively.
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Decoupling: WALTZ-16 composite pulse sequence to collapse carbon-proton multiplet splitting, enhancing the signal-to-noise ratio of the carbon peaks.
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Step 3: Workflow Validation
To ensure the integrity of the structural assignment, the following workflow should be executed.
Figure 1: Standardized workflow for NMR data acquisition, processing, and self-validating structural elucidation.
Quantitative Spectral Reference Data
The following tables summarize the expected chemical shifts ( δ ), multiplicities, and assignments based on the IUPAC numbering for the benzo[d][1,3]dioxole core.
Table 1: 1 H NMR Data (400 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment |
| 10.25 | Singlet (s) | 1H | - | -CHO (Aldehyde) |
| 7.60 | Doublet (d) | 1H | 8.1 | Ar-H (C6) |
| 6.95 | Doublet (d) | 1H | 8.1 | Ar-H (C7) |
| 6.15 | Singlet (s) | 2H | - | -O-CH 2 -O- (C2) |
Table 2: 13 C NMR Data (100 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Carbon Type | Assignment |
| 190.5 | Quaternary (C=O) | -CHO (Aldehyde) |
| 152.1 | Quaternary (Ar-O) | C7a |
| 145.2 | Quaternary (Ar-O) | C3a |
| 130.5 | Quaternary (Ar-C) | C5 (Attached to CHO) |
| 126.3 | Tertiary (Ar-CH) | C6 |
| 109.2 | Tertiary (Ar-CH) | C7 |
| 104.8 | Quaternary (Ar-Br) | C4 (Attached to Br) |
| 102.5 | Secondary (-CH 2 -) | C2 (-O-CH 2 -O-) |
Mechanistic Interpretation of Chemical Shifts
To establish trustworthiness in these assignments, we must analyze the electronic and anisotropic effects governing the chemical shifts.
Proton ( 1 H) Causality
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The Aldehyde Proton ( δ 10.25): This extreme downfield shift is driven by the diamagnetic anisotropy of the carbonyl π -bond, combined with the strong electron-withdrawing inductive effect of the oxygen atom.
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The Aromatic Protons ( δ 7.60 and 6.95): The proton at C6 is situated ortho to the strongly electron-withdrawing aldehyde group, which depletes electron density and deshields the nucleus, pushing it downfield to 7.60 ppm. Conversely, the proton at C7 is ortho to the electron-donating dioxole oxygen (at C7a). The resonance donation of lone pairs from the oxygen shields the C7 proton, shifting it upfield to 6.95 ppm. The 8.1 Hz coupling constant is the definitive proof of their ortho relationship.
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The Methylenedioxy Protons ( δ 6.15): In unsubstituted piperonal, these protons appear around 6.05 ppm. The slight downfield shift to 6.15 ppm is a direct consequence of the inductive electron-withdrawing effect of the heavy bromine atom at the adjacent C4 position.
Carbon ( 13 C) Causality
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Oxygen-Bearing Carbons ( δ 152.1, 145.2): C7a and C3a are highly deshielded due to the direct electronegativity of the attached oxygen atoms.
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The Heavy Atom Effect ( δ 104.8): The carbon attached to the bromine (C4) experiences the "heavy atom effect." The large electron cloud of the bromine atom provides localized diamagnetic shielding, causing the C4 resonance to appear unusually upfield for a substituted aromatic carbon (104.8 ppm) compared to the aldehyde-bearing C5 (130.5 ppm).
By correlating these electronic effects with the observed spectral data, researchers can confidently validate the synthesis and purity of 4-bromobenzo[d][1,3]dioxole-5-carbaldehyde before proceeding to downstream drug development applications.
References
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NMR Guidelines for ACS Journals American Chemical Society (ACS) URL:[Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Organometallics, ACS Publications URL:[Link]
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NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001) Pure and Applied Chemistry, IUPAC URL:[Link]
